molecular formula C9H6O3 B8701147 3-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

3-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

Cat. No. B8701147
M. Wt: 162.14 g/mol
InChI Key: WVYQGLPLUUMYKQ-UHFFFAOYSA-N
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Patent
US07230023B2

Procedure details

According to a similar procedure to that described in Example 4-(3), 6-(hydroxymethyl)-1 (3H)-isobenzofuranone (3.25 g, 20.8 mmol) obtained from Example 1-(4) or Example 1-(6) and activated manganese dioxide (33 g) were reacted, and the reaction mixture was worked up to afford the title compound as a crude solid. The crude solid was subjected to chromatography on a silica gel (40 g) column (eluent; ethyl acetate) to afford the title compound (2.45 g, 76% yield) as a solid (mp. 134° C.)
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][O:8][C:9]2=[O:12])=[CH:5][CH:4]=1>[O-2].[O-2].[Mn+4]>[O:12]=[C:9]1[C:10]2[C:6](=[CH:5][CH:4]=[C:3]([CH:2]=[O:1])[CH:11]=2)[CH2:7][O:8]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
3.25 g
Type
reactant
Smiles
OCC1=CC=C2COC(C2=C1)=O
Step Two
Name
Quantity
33 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1OCC2=CC=C(C=C12)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.